molecular formula C8H11NO B8680757 Pyridine, 2-(1-methylethyl)-, 1-oxide CAS No. 65257-53-6

Pyridine, 2-(1-methylethyl)-, 1-oxide

Cat. No.: B8680757
CAS No.: 65257-53-6
M. Wt: 137.18 g/mol
InChI Key: VJYVBCPJWGIGFV-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) N-Oxide Class and its Significance in Heterocyclic Chemistry

Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. wikipedia.org This transformation, first reported by Jakob Meisenheimer, significantly alters the chemical properties of the parent pyridine, making the N-oxide derivatives highly versatile intermediates in organic synthesis. wikipedia.org Their significance in heterocyclic chemistry is multifaceted. Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution than pyridine itself, providing synthetic routes to substituted pyridines that are otherwise difficult to achieve. nih.govsemanticscholar.org

The introduction of the N-oxide functionality enhances the electron density of the pyridine ring, facilitating electrophilic substitution, particularly at the 4-position. nih.govsapub.org Conversely, the positively charged nitrogen atom activates the 2- and 4-positions for nucleophilic attack. chemtube3d.comscripps.edu This dual reactivity makes them valuable building blocks. researchgate.net Furthermore, the N-oxide group can be readily removed (deoxygenation) to regenerate the pyridine ring, effectively serving as a temporary activating and directing group. wikipedia.org

Beyond their role as synthetic intermediates, pyridine N-oxides are found in various biologically active molecules and are utilized in medicinal chemistry. nih.govnih.gov The N-oxide motif is present in precursors to several drugs, including the anti-ulcer medication omeprazole (B731) and the fungicide zinc pyrithione. wikipedia.org They also function as ligands in coordination chemistry, forming complexes with a host of transition metals. wikipedia.org

Structural Characteristics and Electronic Properties of Pyridine N-Oxides, including Electron Delocalization and Canonical Forms

The introduction of an oxygen atom to the nitrogen of the pyridine ring induces profound changes in the molecule's structure and electronic landscape. Pyridine N-oxide is a planar molecule, with the N-O bond possessing a semi-polar character. wikipedia.org This bond is shorter than a typical N-O single bond, indicating a degree of double bond character due to electron delocalization. sapub.org

A defining feature of pyridine N-oxides is their high polarity. The dipole moment of pyridine N-oxide (approx. 4.24 D) is substantially higher than that of pyridine (approx. 2.03 D), a consequence of the formal positive charge on the nitrogen and negative charge on the oxygen. sapub.orgscripps.edu Despite the presence of the lone pairs on the oxygen, pyridine N-oxides are significantly weaker bases than their parent pyridines. For instance, the pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, which is about five orders of magnitude less basic than pyridine (pKa ≈ 5.2). wikipedia.orgscripps.edu

The reactivity of pyridine N-oxides is best understood through their canonical forms (resonance structures). The negative charge on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density at the ortho (2- and 6-) and para (4-) positions. pearson.comyoutube.com This makes these positions susceptible to attack by electrophiles.

Conversely, another set of resonance structures illustrates the electron-withdrawing inductive effect of the N-oxide group, which places a partial positive charge on the same ortho and para carbons. youtube.com This renders these positions electrophilic and reactive towards nucleophiles. chemtube3d.com This dual nature, where the same positions are activated for both electrophilic and nucleophilic attack, underscores the synthetic utility of this class of compounds. chemtube3d.comyoutube.com

PropertyPyridinePyridine N-Oxide
pKa (of conjugate acid)~5.2~0.8 wikipedia.orgscripps.edu
Dipole Moment (D)~2.03 D~4.24 D sapub.orgscripps.edu
Reactivity towards ElectrophilesLowHigh (at C4, C2) nih.govsapub.org
Reactivity towards NucleophilesModerate (at C2, C4)High (at C2, C4) chemtube3d.com

Positional Isomerism in Isopropylpyridine N-Oxides and Specific Focus on Pyridine, 2-(1-methylethyl)-, 1-oxide

Positional isomerism is a key concept in substituted pyridines, where the properties of the molecule can change dramatically based on the location of the substituent on the ring. nih.gov In the case of isopropylpyridine N-oxides, the isopropyl group, –CH(CH₃)₂, can be attached to the carbon at position 2, 3, or 4 of the pyridine N-oxide ring. This gives rise to three distinct positional isomers, each with a unique chemical identity and potentially different reactivity and physical properties.

The specific focus of this article is This compound , also known as 2-isopropylpyridine (B1293918) N-oxide. In this isomer, the bulky isopropyl group is located on the carbon atom immediately adjacent to the N-oxide functionality. This proximity can introduce steric effects that may influence its reactivity compared to its 3- and 4-isopropyl counterparts. The unique electronic and steric environment of the 2-position, being ortho to the N-oxide, makes this isomer a subject of specific interest in synthetic and mechanistic studies.

Isomer NameStructurePosition of Isopropyl Group
This compound2-Isopropylpyridine N-oxide structure2- (ortho)
Pyridine, 3-(1-methylethyl)-, 1-oxide3-Isopropylpyridine N-oxide structure3- (meta)
Pyridine, 4-(1-methylethyl)-, 1-oxide4-Isopropylpyridine N-oxide structure4- (para)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65257-53-6

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-oxido-2-propan-2-ylpyridin-1-ium

InChI

InChI=1S/C8H11NO/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3

InChI Key

VJYVBCPJWGIGFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=[N+]1[O-]

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of Pyridine, 2 1 Methylethyl , 1 Oxide

Nucleophilic and Electrophilic Reactivity Governed by the N-Oxide Moiety

The N-oxide group in 2-isopropylpyridine (B1293918) N-oxide introduces a dipolar character to the molecule, with a partial positive charge on the nitrogen atom and a partial negative charge on the oxygen atom. This electronic arrangement is pivotal in dictating the compound's reactivity. arkat-usa.orgscripps.edu The N-oxide can act as both an electron-donating and an electron-withdrawing group through resonance and inductive effects, respectively. This dual role activates the pyridine (B92270) ring towards attack by both electrophiles and nucleophiles, primarily at the C2 (ortho) and C4 (para) positions. semanticscholar.orgresearchgate.net

Influence of O-Protonation on Pyridine N-Oxide Reactivity

The reactivity of the pyridine N-oxide ring is highly dependent on the reaction conditions, particularly the acidity of the medium. In the presence of a strong acid, the oxygen atom of the N-oxide can be protonated. scripps.edu This O-protonation has a profound impact on the electronic nature of the ring. The resulting N-OH group acts as a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. In its protonated form, the reactivity of 2-isopropylpyridine N-oxide resembles that of a deactivated pyridine system.

Nucleophilic Attack at the Pyridine N-oxide Oxygen Atom

The oxygen atom of the N-oxide moiety in 2-isopropylpyridine N-oxide is nucleophilic and serves as a primary site of attack for various electrophiles. scripps.edu This initial interaction is a key step in many reactions, including certain nucleophilic substitution and deoxygenation processes. By attacking an electrophile, the oxygen atom can be converted into a good leaving group, which then facilitates subsequent transformations on the pyridine ring.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring Facilitated by the N-Oxide Group

The N-oxide group in 2-isopropylpyridine N-oxide activates the pyridine ring towards electrophilic aromatic substitution (EAS). Through resonance, the oxygen atom can donate electron density to the ring, particularly at the C2 (ortho) and C4 (para) positions, making them more susceptible to attack by electrophiles. semanticscholar.orgresearchgate.net However, the presence of the bulky isopropyl group at the C2 position is expected to sterically hinder attack at this position, thereby favoring electrophilic substitution at the C4 position. sapub.org Nitration of pyridine N-oxide, for instance, typically yields the 4-nitro derivative. sapub.org

Directing Effects in Electrophilic Aromatic Substitution
PositionElectronic Effect of N-OxideSteric Effect of 2-Isopropyl GroupPredicted Reactivity
C2 (ortho)Activated by resonanceSterically hinderedMinor product
C3 (meta)Less activatedLess sterically hinderedMinor product
C4 (para)Activated by resonanceNot sterically hinderedMajor product

Deoxygenation Reactions to Corresponding Pyridine Derivatives

A significant reaction of pyridine N-oxides is their deoxygenation to the corresponding pyridine derivatives. arkat-usa.org This transformation is synthetically valuable as it allows for the functionalization of the pyridine ring via the N-oxide, which is then removed to yield the desired substituted pyridine. semanticscholar.org

Reductive Deoxygenation Strategies (e.g., using Phosphorus Oxychloride, Aluminum Iodide, Iodide/Formic Acid)

Several reagents are effective for the deoxygenation of pyridine N-oxides. Phosphorus oxychloride (POCl₃) is a common reagent that can deoxygenate pyridine N-oxides, often with concomitant chlorination at the C2 position. guidechem.comstackexchange.com However, under certain conditions, selective deoxygenation can be achieved.

Aluminum iodide (AlI₃) has been reported as an economic and convenient reagent for the reductive cleavage of the N-O bond in heterocyclic N-oxides, affording the corresponding pyridines in high yields. arkat-usa.org

A more recent and sustainable method involves the use of an iodide source, such as magnesium iodide (MgI₂), in combination with formic acid. researchgate.netrsc.orgresearchgate.net In this system, iodide acts as a catalytic reductant, and formic acid serves as an activator, solvent, and stoichiometric reductant. researchgate.netrsc.orgresearchgate.net This method has been shown to be effective for a variety of heterocyclic N-oxides, including sterically hindered ones. researchgate.net

Common Reagents for Deoxygenation of Pyridine N-Oxides
ReagentTypical ConditionsKey Features
Phosphorus Oxychloride (POCl₃)HeatingCan lead to concomitant chlorination. guidechem.comstackexchange.com
Aluminum Iodide (AlI₃)VariesEconomic and convenient. arkat-usa.org
Iodide/Formic AcidHeatingSustainable, catalytic in iodide. researchgate.netrsc.orgresearchgate.net

Deoxygenation Mechanisms Involving Ketenes and Other Reagents

The reaction of pyridine N-oxides with ketenes can lead to complex reaction cascades. While not a direct deoxygenation method in itself, the interaction can result in adducts that may subsequently be transformed. nih.gov The mechanism of deoxygenation with reagents like phosphorus oxychloride involves an initial attack of the N-oxide oxygen onto the phosphorus atom, forming an intermediate that facilitates the removal of the oxygen. youtube.com In the iodide/formic acid system, the proposed mechanism involves a direct interaction between the iodide ion and the oxygen of the N-oxide within a formic acid framework, proceeding via an Sₙ2-type mechanism. researchgate.netrsc.org

Regioselective Functionalization of the Pyridine Ring via N-Oxide Activation

The N-oxide group is a cornerstone for achieving regioselective functionalization of the pyridine scaffold. It serves as a versatile handle to direct a wide array of transformations to specific positions on the ring, which is often challenging with the parent pyridine due to its inherent low reactivity.

The N-oxide moiety is an effective directing group for the metallation of the adjacent C-2 position. This strategy, known as directed ortho-metallation (DoM), provides a reliable route to C-2 functionalized pyridines. The process involves the deprotonation of the C-2 proton using a strong base, such as lithium diisopropylamide (LDA), to form a stabilized ortho-lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For instance, the addition of isopropylmagnesium chloride (i-PrMgCl) to pyridine N-oxides in THF at low temperatures selectively generates an ortho-magnesiated species. This organometallic intermediate readily reacts with electrophiles like aldehydes, ketones, and halogens to yield 2-substituted pyridine N-oxides. arkat-usa.org This approach highlights the utility of the N-oxide group in facilitating the deprotonation of the otherwise unreactive C-H bond at the C-2 position. arkat-usa.orgrsc.orgresearchgate.net

Grignard reagents can also add directly to the pyridine N-oxide ring, typically at the C-2 position, especially after activation of the oxygen atom. researchgate.net This reactivity provides another pathway to C-2 alkylated or arylated pyridine derivatives.

Table 1: Examples of C-2 Functionalization via Directed Ortho-Metallation of Pyridine N-Oxides

Pyridine N-Oxide Substrate Base/Reagent Electrophile Product Reference
Pyridine N-oxide i-PrMgCl Aldehydes, Ketones, Halogens 2-Substituted Pyridine N-oxide arkat-usa.org

This table presents generalized reactions for pyridine N-oxides as specific examples for 2-isopropylpyridine N-oxide were not available in the searched literature.

The N-oxide functionality is instrumental in transition metal-catalyzed C-H activation reactions, directing the catalyst to the proximal C-2 C-H bond. arkat-usa.orgresearchgate.net This strategy enables the direct formation of C-C and C-heteroatom bonds at the C-2 position, avoiding the need for pre-functionalized substrates.

Palladium- and nickel-catalyzed reactions have been successfully employed for the C-2 alkenylation and arylation of pyridine N-oxides. arkat-usa.orgresearchgate.net In these processes, the N-oxide oxygen atom coordinates to the metal center, positioning it to facilitate the cleavage of the adjacent C-H bond in a cyclometalation step. This forms a key five-membered metallacyclic intermediate, which then undergoes further reaction with coupling partners like alkenes or arenes. arkat-usa.orgnih.gov For example, nickel-catalyzed activation of the C(2)-H bond of pyridine N-oxides, followed by the insertion of alkynes, yields (E)-2-alkenylpyridine N-oxides with high regio- and stereoselectivity. arkat-usa.org The N-oxide group is crucial, as it both directs the catalyst and increases the acidity of the C-H bond, facilitating the oxidative addition step. arkat-usa.org

Computational studies on Rh(III)-catalyzed C-H functionalization have shown that N-oxide substrates are significantly more reactive than their parent pyridine counterparts. nih.gov The high C-2 selectivity is attributed to a combination of factors including the Brønsted acidity of the C-H bond, the strength of the resulting C-Rh bond, and favorable intramolecular electrostatic interactions. nih.gov

Pyridine N-oxides react with acylating agents, such as acetic anhydride (B1165640), to form highly reactive O-acyloxypyridinium cation intermediates. These intermediates are pivotal in a variety of transformations, including acyl transfer reactions and rearrangements. chemtube3d.comrsc.org The formation of this cation makes the pyridine ring highly electron-deficient and susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions.

In the context of 2-alkylpyridine N-oxides, reaction with acetic anhydride can lead to a rearrangement where the acetyl group is transferred to the alkyl side chain. The mechanism involves the formation of the O-acetoxypyridinium cation, followed by deprotonation of the alkyl group at the α-position to form an anhydrobase intermediate. This intermediate can then undergo a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement, resulting in the formation of a 2-(1-acetoxyalkyl)pyridine derivative. chemtube3d.com This reaction, often referred to as the Boekelheide rearrangement, is a powerful method for functionalizing the side chain of 2-alkylpyridines. Studies involving 2-alkylpyridine 1-oxides have indicated that an ion-pair intermediate is involved in this process. rsc.org

These O-acyloxypyridinium species are also implicated in acyl transfer catalysis, where the pyridine N-oxide can act as a nucleophilic catalyst. The stability of these acylpyridinium cations is a key factor in determining catalytic activity. researchgate.netthieme-connect.de

Skeletal Editing and Rearrangement Reactions of Pyridine N-Oxides

The inherent reactivity of the N-O bond in pyridine N-oxides makes them suitable substrates for skeletal editing and rearrangement reactions, allowing for the fundamental alteration of the heterocyclic core. These advanced transformations provide access to novel molecular scaffolds that would be difficult to synthesize through conventional methods.

A recent and powerful development in skeletal editing is the direct replacement of the nitrogen atom in a pyridine ring with a carbon atom. Pyridine N-oxides have emerged as key substrates for this "N-to-C swap." chemrxiv.orgchemrxiv.org One prominent strategy involves the reaction of pyridine or quinoline (B57606) N-oxides with a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), under basic conditions. chinesechemsoc.orgchinesechemsoc.org This one-step process precisely swaps the N-O motif for a C-H motif derived from the sulfoxide, converting the pyridine N-oxide into a substituted benzene (B151609) derivative. chinesechemsoc.org

The proposed mechanism involves nucleophilic addition, dearomatization, and subsequent rearomatization steps. The N–O unit is ultimately eliminated as a nitrite (B80452) ion (NO₂⁻). chinesechemsoc.orgchinesechemsoc.org This transformation shows good functional group tolerance and can be applied to a variety of substituted pyridine N-oxides, including those with aryl, vinyl, and even bipyridyl scaffolds. chinesechemsoc.org This methodology represents a significant advance in molecular editing, enabling the direct conversion of a common heteroaromatic core into a carbocyclic one. chemrxiv.orgchemrxiv.orgchinesechemsoc.orgrsc.org

Table 2: Nitrogen to Carbon Single Atom Swap of Azaarene N-Oxides

Azaarene N-Oxide Substrate Carbon Source Product Key Features Reference
Pyridine N-oxides Sulfoxide (e.g., DMSO) Substituted Benzenes One-step process; N-O motif replaced by C-H; N escapes as NO₂⁻ chinesechemsoc.orgchinesechemsoc.org

This table outlines the general transformation, which is applicable to a broad range of substituted pyridine N-oxides.

Pyridine N-oxides can undergo photochemically or thermally induced rearrangements that lead to changes in ring size. For example, the photolysis of pyridine N-oxides can lead to ring contraction, yielding 2-acylpyrroles, albeit sometimes in low yields. researchgate.net More sophisticated ring contraction strategies are being developed to access valuable five-membered ring scaffolds from abundant pyridine starting materials. researchgate.netnih.gov

Ring expansion pathways are also accessible. Intramolecular reactions of suitably substituted pyridine N-oxides can lead to larger heterocyclic systems. For example, enynyl pyridine N-oxides can undergo a [6π] electrocyclization under thermolysis conditions to form a cyclic allene (B1206475) intermediate. thieme-connect.de Subsequent cleavage of the weak N-O bond generates an α-oxo carbene. This highly reactive intermediate can then undergo a Wolff rearrangement, which, followed by cyclization, can result in the formation of an enlarged ring system such as a quinolizinone. thieme-connect.de These pathways demonstrate the utility of pyridine N-oxides as precursors for complex molecular architectures through controlled rearrangement cascades. thieme-connect.de

Polonovski Rearrangement and Analogous Transformations for 2-Hydroxypyridine (B17775) Formation

The Polonovski reaction, first reported in 1927 by Max and Michel Polonovski, traditionally involves the reaction of a tertiary amine N-oxide with an activating agent like acetic anhydride or acetyl chloride. organicreactions.org This process typically results in the cleavage of an alkyl group from the nitrogen, yielding an N-acetylated secondary amine and an aldehyde. organicreactions.org The core of the reaction is the formation of an iminium ion intermediate from the N-oxide. organicreactions.org

In the context of pyridine N-oxides, this reaction can be adapted to introduce a hydroxyl group at the C2 position, leading to the formation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone). When a pyridine N-oxide is treated with acetic anhydride, the oxygen atom of the N-oxide attacks the anhydride, forming an N-acetoxy pyridinium (B92312) intermediate. This activation makes the pyridine ring, particularly the C2 and C4 positions, highly electrophilic and susceptible to nucleophilic attack. stackexchange.com

It is important to distinguish this mechanism from other rearrangements like the Boekelheide reaction, which involves a rsc.orgrsc.org sigmatropic rearrangement and typically occurs when an alkyl group (like methyl) is present at the 2-position. stackexchange.com

Table 1: Key Steps in the Formation of 2-Hydroxypyridine from Pyridine N-Oxide via Polonovski-type Reaction

StepReactantsIntermediate/ProductDescription
1. Activation Pyridine N-oxide, Acetic AnhydrideN-Acetoxy Pyridinium IonThe nucleophilic oxygen of the N-oxide attacks the acetic anhydride, making the pyridine ring electrophilic. stackexchange.com
2. Nucleophilic Attack N-Acetoxy Pyridinium Ion, Acetate (B1210297) IonDihydro-acetoxypyridineThe acetate ion acts as a nucleophile, attacking the electron-deficient C2 position of the ring. stackexchange.com
3. Re-aromatization Dihydro-acetoxypyridine2-AcetoxypyridineElimination of a proton from the C2 position restores the aromatic system. stackexchange.com
4. Hydrolysis 2-Acetoxypyridine, Water/Base2-Hydroxypyridine / 2-PyridoneThe ester group is hydrolyzed to yield the final product, which exists in tautomeric equilibrium. stackexchange.com

Radical Reactions Involving Pyridine N-Oxides

Pyridine N-oxides are versatile precursors for the generation of reactive radical species, which can participate in a variety of organic transformations. rsc.orgacs.org Modern photochemical methods, particularly photoredox catalysis, have enabled the efficient generation of these radicals under mild conditions. acs.org

Generation and Reactivity of N-Oxy Radicals in Organic Transformations

The single-electron oxidation of pyridine N-oxides leads to the formation of electrophilic N-oxy radicals. acs.org This oxidation can be achieved through several methods, including the use of photocatalysts or the formation of an electron donor-acceptor (EDA) complex. acs.org

Generation Methods:

Photoredox Catalysis: In a common mechanism, an excited photocatalyst oxidizes the pyridine N-oxide to generate the corresponding N-oxy radical. acs.org This process is a key step in dual catalytic cycles, such as those used for C(sp³)–H functionalization. acs.org

Electron Donor-Acceptor (EDA) Complexes: Pyridine N-oxides can form EDA complexes with protonated azines. Upon irradiation with light (e.g., blue light), this complex facilitates the formation of an N-oxy radical. This approach has been successfully applied in Minisci-type alkylation reactions without the need for an external photocatalyst. acs.org

Photoinduced N–O Bond Fragmentation: Inspired by Barton esters, the photochemical decomposition of N-(acyloxy) derivatives of pyridine N-oxides can efficiently generate carbon-centered radicals. rsc.orgscripps.edu Direct photoexcitation of pyridine N-oxides can also be used to generate alkyl carbon radicals from precursors like alkylboronic acids. acs.orgresearchgate.net

Reactivity Profile:

N-oxy radicals generated from pyridine N-oxides are highly reactive and versatile intermediates. Their primary mode of reactivity involves acting as potent hydrogen atom transfer (HAT) agents. acs.org

Hydrogen Atom Transfer (HAT): The electrophilic N-oxy radicals can abstract hydrogen atoms from C(sp³)–H bonds in various substrates, including alkanes, amides, and ethers. acs.orgresearchgate.net This generates an alkyl radical and a protonated N-oxide. The resulting alkyl radical can then engage in subsequent reactions, such as nucleophilic addition to electron-deficient alkenes. acs.org

Cascade Reactions: The generation of an N-oxy radical can initiate cascade reactions. For instance, the radical can add to an alkyne, generating a β-oxyvinyl radical intermediate. This intermediate can then undergo further transformations, such as Minisci-type reactions, to yield functionalized products. acs.org

Minisci-type Reactions: N-oxy radicals are key intermediates in various Minisci-type reactions, which involve the addition of a carbon-centered radical to an electron-deficient heterocycle. rsc.orgacs.org The N-oxide functionality facilitates the generation of the necessary radical species under mild photolytic conditions. rsc.org

Table 2: Generation and Application of N-Oxy Radicals from Pyridine N-Oxides

Generation MethodRadical Species FormedKey ApplicationExample Transformation
Photoredox Catalysis Electrophilic N-Oxy RadicalC(sp³)–H FunctionalizationAlkylation of C–H bonds via a HAT mechanism. acs.org
EDA Complex Formation N-Oxy RadicalMinisci-type AlkylationAlkylation of azines using alkanes, amides, or ethers as radical precursors. acs.org
Photochemical Fragmentation Carbon-centered RadicalsIntermolecular AlkylationDecarboxylative generation of alkyl radicals from N-(acyloxy) derivatives for addition to heteroarenes. rsc.org
Direct Photoexcitation Alkyl Carbon RadicalsC-C, C-N, C-CN Bond FormationGeneration of alkyl radicals from alkylboronic acids for alkylation, amination, and cyanation reactions. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-isopropylpyridine (B1293918) N-oxide, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Detailed ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum of 2-isopropylpyridine N-oxide is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the protons of the isopropyl group. Based on data from analogous substituted pyridine N-oxides, the aromatic protons are anticipated to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The electron-donating nature of the N-oxide group and the alkyl substituent will influence the precise chemical shifts. The proton at the C6 position is expected to be the most downfield due to its proximity to the N-oxide group. The isopropyl group will exhibit a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-150 ppm). The C2 carbon, directly attached to the isopropyl group and the nitrogen of the N-oxide, will likely be the most downfield of the ring carbons. The chemical shifts of the isopropyl group carbons are expected in the aliphatic region, with the methine carbon appearing at a lower field than the methyl carbons.

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR chemical shift is particularly sensitive to the electronic environment of the nitrogen atom. For pyridine N-oxides, the ¹⁵N chemical shift is influenced by substituents on the pyridine ring. In related 2-substituted pyridine N-oxides, the ¹⁵N chemical shifts have been observed in a range of -74.7 to -126.7 ppm relative to a standard. ias.ac.inscispace.com The presence of the electron-donating isopropyl group at the 2-position is expected to shield the nitrogen atom, resulting in a chemical shift towards the upper end of this range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for Pyridine, 2-(1-methylethyl)-, 1-oxide

Atom Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted J (Hz) Predicted ¹³C Chemical Shift (ppm)
H-37.1 - 7.3t~7.5124 - 126
H-47.2 - 7.4t~7.5125 - 127
H-57.0 - 7.2t~7.5123 - 125
H-68.2 - 8.4d~6.0138 - 140
CH (isopropyl)3.0 - 3.5sept~7.030 - 35
CH₃ (isopropyl)1.2 - 1.4d~7.022 - 24
C-2---155 - 158

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For 2-isopropylpyridine N-oxide, cross-peaks would be expected between the adjacent aromatic protons (H-3/H-4, H-4/H-5, and H-5/H-6). Additionally, a strong correlation would be observed between the methine proton and the methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In 2-isopropylpyridine N-oxide, NOE correlations would be expected between the isopropyl methine proton and the H-3 proton of the pyridine ring, confirming their close spatial relationship.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass spectrum of 2-isopropylpyridine N-oxide is expected to show a prominent molecular ion peak. Common fragmentation pathways for alkylpyridine N-oxides include the loss of an oxygen atom ([M-16]⁺•) and the loss of a hydroxyl radical ([M-17]⁺). researchgate.net The isopropyl group can also undergo fragmentation, leading to the loss of a methyl radical ([M-15]⁺) or a propyl radical ([M-43]⁺).

Interactive Data Table: Predicted Major Fragment Ions in the EIMS of this compound

m/z Proposed Fragment Formula
137[M]⁺•C₈H₁₁NO
122[M - CH₃]⁺C₇H₈NO
121[M - O]⁺•C₈H₁₁N
120[M - OH]⁺C₈H₁₀N
94[M - C₃H₇]⁺C₅H₄NO

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₈H₁₁NO, the calculated exact mass of the molecular ion [M]⁺• is 137.0841 g/mol . HRMS can confirm this elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a characteristic fingerprint of the compound and are useful for identifying functional groups.

The IR and Raman spectra of 2-isopropylpyridine N-oxide will be dominated by vibrations of the pyridine N-oxide ring and the isopropyl group. The N-O stretching vibration is a characteristic feature of pyridine N-oxides and typically appears as a strong band in the IR spectrum in the region of 1200-1300 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl group will be observed in the 2800-3100 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The bending vibrations of the C-H bonds will appear at lower wavenumbers.

Interactive Data Table: Predicted Key IR and Raman Vibrational Modes for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31003050 - 3100
Aliphatic C-H Stretch2850 - 30002850 - 3000
Aromatic C=C/C=N Stretch1400 - 16001400 - 1600
N-O Stretch1200 - 13001200 - 1300
C-H in-plane bend1000 - 12001000 - 1200
C-H out-of-plane bend700 - 900700 - 900

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of "Pyridine, 2-(1-methylethyl)-, 1-oxide". mdpi.comacs.org These methods allow for the prediction of various molecular properties that govern its chemical behavior.

DFT calculations on related pyridine (B92270) N-oxide systems have been performed using various functionals and basis sets, such as B3LYP/6-31G* and M06/6-311+G(d,p), to analyze structures and energetics. nih.gov For "this compound," such calculations would reveal the influence of the electron-donating isopropyl group on the electronic properties of the pyridine N-oxide core. The presence of this alkyl group is expected to increase the electron density on the pyridine ring, thereby affecting its reactivity towards both electrophiles and nucleophiles. nih.gov

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing that the oxygen atom in pyridine N-oxides carries a more negative natural atomic charge compared to the nitrogen atom in the corresponding pyridines, enhancing its nucleophilicity. acs.org This effect is modulated by substituents on the ring.

The electronic structure of "this compound" is best understood through the concept of electron delocalization and its contributing resonance structures. The N-oxide functional group significantly alters the electronic distribution within the pyridine ring compared to its parent pyridine. thieme-connect.de

The molecule is a resonance hybrid of several canonical forms. researchgate.net The primary zwitterionic structure features a positive charge on the nitrogen and a negative charge on the oxygen. This negative charge can be delocalized into the pyridine ring, particularly to the ortho (2- and 6-) and para (4-) positions. thieme-connect.debhu.ac.in This delocalization is crucial for understanding the molecule's reactivity, as it increases the electron density at these positions, making them susceptible to electrophilic attack. youtube.comyoutube.com Conversely, the positive charge on the nitrogen withdraws electron density from the ring, making the ortho and para carbons also susceptible to nucleophilic attack, a dual reactivity characteristic of pyridine N-oxides. nih.govscripps.edu The relatively short N-O bond length (approximately 1.28 Å in pyridine N-oxide) and a dipole moment that is smaller than expected for a simple N+-O- bond are physical evidence of this significant resonance stabilization. thieme-connect.de

The key resonance structures for the pyridine N-oxide core are depicted below:

Resonance Structures of Pyridine N-oxide

Figure 1. Major resonance contributors for the pyridine N-oxide moiety, illustrating the delocalization of negative charge to the ortho and para positions of the ring.

Theoretical calculations are highly effective for determining bond dissociation energies (BDEs) and the energetics of potential reactions. The N-O bond is a key feature of "this compound," and its BDE is a critical parameter for understanding its role as an oxidant. thieme-connect.de

Computational studies on pyridine N-oxide have established the N-O BDE to be approximately 63.3 kcal/mol. thieme-connect.dewayne.edu This value is influenced by substituents on the pyridine ring. For "this compound," the electron-donating isopropyl group at the 2-position would be expected to slightly modulate this value. DFT methods, such as B3LYP and M06, have been shown to provide reliable predictions of N-O BDEs in amine oxides. nih.govnih.gov A comparative table of calculated and experimental BDEs for related N-oxides highlights the accuracy of these theoretical approaches.

CompoundMethodN-O BDE (kcal/mol)Reference
Pyridine N-oxideExperimental63.3 ± 0.5 wayne.edu
Pyridine N-oxideCBS-APNO63.3 wayne.edu
Pyridine N-oxideG463.3 wayne.edu
Pyridine N-oxideB3LYP/6-31G*64.7 mdpi.com
Trimethylamine N-oxideBest Estimate56.7 ± 0.9 wayne.edu
4-Nitropyridine N-oxideDerived61.7 ± 1.3 researchgate.net
3-Carboxypyridine N-oxideDerived60.4 ± 0.6 researchgate.net

This is an interactive data table. Users can sort columns by clicking on the headers.

These calculations can also predict the thermodynamics of reactions, such as oxidation of substrates where the N-oxide acts as an oxygen donor, by calculating the enthalpies of reactants, products, and intermediates.

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For reactions involving "this compound," such as nucleophilic or electrophilic substitutions, transition state analysis can clarify the regioselectivity and stereoselectivity.

For instance, in reactions where the N-oxide oxygen acts as a nucleophile, calculations can model the initial attack on an electrophile, followed by the subsequent addition of another nucleophile to the pyridine ring. scripps.edu DFT calculations have been used to study the rate-determining step in reactions of chiral pyridine-N-oxide catalysts, identifying the nucleophilic substitution of an intermediate as the critical step. acs.org By calculating the activation energies for different pathways (e.g., attack at the 2- vs. 4-position), a theoretical prediction of the major product can be made, which can then be verified experimentally.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations are also crucial for studying the behavior of "this compound" in solution and its interactions with other molecules. The N-oxide group is a strong hydrogen bond acceptor, and the formally positive nitrogen can influence interactions with anions or electron-rich species. nih.govrsc.org Simulations can model the solvation shell around the molecule and predict the strength and geometry of intermolecular interactions, such as hydrogen bonding with protic solvents or π-stacking with other aromatic systems. While specific MD studies on this exact molecule are not prevalent, simulations of the combustion of pyridine provide a framework for how such computational dynamics can be approached. ucl.ac.uk

Prediction of Spectroscopic Parameters to Aid Experimental Assignment

Theoretical calculations can accurately predict various spectroscopic parameters, which is a vital tool for interpreting experimental spectra and confirming molecular structure. For "this compound," DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is particularly effective for calculating NMR chemical shifts. acs.org The predicted shifts for the protons and carbons of the pyridine ring and the isopropyl group can be compared with experimental data to confirm assignments. The N-oxide group significantly influences the chemical shifts of the ring protons and carbons, typically causing a downfield shift for the ortho and para positions relative to the parent pyridine. acs.org

Similarly, calculation of the vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. The N-O stretching frequency is a characteristic vibration for pyridine N-oxides and its calculated value can be compared with experimental findings to assess the electronic environment of the N-O bond.

Structure-Activity Relationship (SAR) Modeling within Chemical Reactivity Contexts

Structure-activity relationship (SAR) modeling seeks to correlate a molecule's structural features with its chemical reactivity or biological activity. In the context of the chemical reactivity of "this compound," computational methods can be used to develop quantitative SAR (QSAR) models.

By calculating various electronic and steric descriptors for a series of related 2-substituted pyridine N-oxides, one can build a model that predicts their reactivity in a specific transformation. Key descriptors would include:

Electronic Descriptors: Atomic charges (e.g., on the N-oxide oxygen), HOMO/LUMO energies, dipole moment, and molecular electrostatic potential (MEP). nih.gov

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the size and shape of the substituent at the 2-position.

For "this compound," the electron-donating nature and steric bulk of the isopropyl group are the primary structural features influencing its activity. A SAR model could, for example, correlate the rate of a reaction with the Hammett parameter (σ) of the substituent and a steric parameter like Taft's E_s. Such models are powerful for predicting the behavior of new, unsynthesized derivatives and for designing molecules with tailored reactivity. wayne.edu

Coordination Chemistry and Catalytic Applications

Pyridine (B92270), 2-(1-methylethyl)-, 1-oxide as a Ligand in Metal Complexes

Pyridine N-oxides are versatile ligands in coordination chemistry, typically binding to metal centers through the oxygen atom. wikipedia.org The electronic properties of the N-O bond allow for effective donation to a metal, while the substituent on the pyridine ring can modulate the ligand's steric and electronic characteristics.

Nature of N-O Coordination to Transition Metals and Chelation Modes

Generally, pyridine N-oxide derivatives coordinate to transition metals as monodentate ligands via the exocyclic oxygen atom. wikipedia.org This N-O coordination is a defining feature of their role as ligands. Upon coordination, a characteristic shift in the N-O stretching frequency to a lower wavenumber is observed in infrared (IR) spectroscopy, indicating a weakening of the N-O bond due to the donation of electron density to the metal center.

The isopropyl group at the 2-position of the pyridine ring in Pyridine, 2-(1-methylethyl)-, 1-oxide is expected to introduce significant steric hindrance. This bulkiness would likely influence the coordination geometry and stability of the resulting metal complexes. rsc.orgnih.gov Studies on other 2-substituted pyridines have shown that steric hindrance can lead to longer metal-ligand bond lengths and can favor the formation of complexes with lower coordination numbers compared to less hindered analogues. rsc.org The M-O-N bond angle, typically around 120-130° for pyridine N-oxide complexes, might also be distorted by the bulky isopropyl group to minimize steric repulsion with other ligands in the coordination sphere. wikipedia.org While monodentate coordination is most common, some pyridine N-oxide derivatives can act as bridging ligands, linking two metal centers, though this mode would be less likely for the sterically demanding 2-isopropyl derivative. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with pyridine N-oxide ligands is typically achieved by reacting the corresponding N-oxide with a metal salt (e.g., halides, perchlorates, nitrates) in a suitable solvent. rsc.orgresearchgate.net For 2-isopropylpyridine (B1293918) N-oxide, a similar methodology would be anticipated.

Spectroscopic Characterization would be crucial for confirming the formation and structure of such complexes.

Infrared (IR) Spectroscopy: The most significant feature would be the shift of the ν(N-O) stretching vibration. In the free ligand, this band appears around 1250 cm⁻¹. Upon coordination to a metal, this band is expected to shift to a lower frequency (typically by 20-100 cm⁻¹), providing direct evidence of M-O bond formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would show shifts in the signals for the pyridine ring protons and carbons upon complexation, indicating a change in the electronic environment of the ligand.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal center, helping to determine the coordination geometry (e.g., octahedral, tetrahedral).

A hypothetical data table for the characterization of a complex is presented below, based on typical values for related compounds.

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Hypothetical)Observation
IR Spectroscopy ν(N-O) ≈ 1250 cm⁻¹ν(N-O) ≈ 1210 cm⁻¹Shift to lower wavenumber
¹H NMR Spectroscopy δ (ppm) for ring protonsShifted δ (ppm) valuesChange in chemical environment
UV-Vis Spectroscopy -Absorption bands in visible regiond-d transitions indicating coordination geometry

Structural Elucidation of Coordination Complexes via X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination complexes. researchgate.net Although no specific crystal structures for complexes of 2-isopropylpyridine N-oxide have been reported, analysis of related structures provides insight into the expected molecular geometry. researchgate.net

A structural analysis would precisely determine:

Coordination Geometry: The arrangement of ligands around the metal center (e.g., tetrahedral, square planar, octahedral).

Bond Lengths: The M-O and N-O bond distances. Coordination typically leads to a lengthening of the N-O bond compared to the free ligand. researchgate.net

Bond Angles: The M-O-N angle, which is a key parameter in understanding the steric influence of the ligand.

Role in Catalysis and Asymmetric Transformations

Pyridine N-oxides are widely used in catalysis, either as ligands that modify the properties of a metal catalyst or as organocatalysts themselves. nih.govsemanticscholar.org

Asymmetric Catalysis (e.g., N-Acylative Desymmetrization)

Chiral pyridine N-oxides have emerged as powerful organocatalysts for various asymmetric transformations, including N-acylative desymmetrization reactions. nih.govrsc.org In these reactions, the N-oxide oxygen acts as a nucleophilic catalyst, activating an acylating agent (like an anhydride (B1165640) or chloroformate) to form a highly reactive O-acyloxypyridinium intermediate. This intermediate then transfers the acyl group to a nucleophile in an enantioselective manner, guided by the chiral scaffold of the catalyst. nih.govrsc.org

While studies have predominantly focused on chiral 4-arylpyridine-N-oxides for these transformations, a chiral derivative of 2-isopropylpyridine N-oxide could theoretically function in a similar capacity. nih.gov The steric bulk of the isopropyl group at the chiral center could play a critical role in stereodifferentiation during the acyl transfer step. However, there is no specific literature demonstrating the use of 2-isopropylpyridine N-oxide or its derivatives in this context.

Catalytic Transfer Hydrogenation Reactions

Catalytic transfer hydrogenation is a valuable method for the reduction of various functional groups, where hydrogen is transferred from a donor molecule (like isopropanol (B130326) or formic acid) to a substrate, mediated by a metal complex. While pyridine-based ligands are common in such catalytic systems, there is currently no available research detailing the use of metal complexes with 2-isopropylpyridine N-oxide as the ligand for transfer hydrogenation reactions. rsc.org The electronic properties imparted by the N-oxide functionality and the steric profile of the isopropyl group could potentially influence the activity and selectivity of a hypothetical catalyst, but this remains an unexplored area of research.

Applications in Olefin and Alkyne Polymerization

A thorough review of existing literature reveals a lack of specific data on the application of this compound as a catalyst or ligand in the polymerization of olefins or alkynes. Research in this area has focused on other pyridine-based ligands and catalyst systems.

Catalysis of Hydroformylation, Hydroamination, and Hydroalkylation Reactions

Similarly, there is no specific information available in the peer-reviewed literature detailing the use of this compound in catalytic hydroformylation, hydroamination, or hydroalkylation reactions. The field has largely explored other catalyst architectures for these transformations.

Photoredox Catalysis and Radical-Mediated Carbohydroxylation/Aminohydroxylation of Olefins

In contrast to the aforementioned areas, the broader class of pyridine N-oxides has emerged as highly effective in the realm of photoredox catalysis. These compounds serve as precursors to reactive pyridine N-oxy radicals, which can facilitate a variety of transformations, including the difunctionalization of unactivated olefins. Although studies have not focused specifically on 2-isopropylpyridine N-oxide, the general principles and findings are applicable and provide a strong basis for its potential utility.

A dual photoredox/pyridine N-oxide catalytic system enables the regioselective carbohydroxylation and aminohydroxylation of α-olefins. acs.orgchemrxiv.orgchemrxiv.org This method allows for the direct conversion of unactivated alkenes into primary alcohols, including those with challenging β-quaternary centers, and β-amino alcohols. acs.orgchemrxiv.orgchemrxiv.org The anti-Markovnikov selectivity of these transformations is a key feature, driven by the radical addition of the pyridine N-oxy radical to the olefin. chemrxiv.orgchemrxiv.org

The versatility of this catalytic system is demonstrated by its successful application to a range of α-olefins, furnishing functional-group-rich primary alcohols. chemrxiv.org The process is not limited to carbohydroxylation; it has been extended to carboetherification, carboesterification, and even lactone formation, highlighting its robustness and potential for synthesizing diverse molecular architectures. acs.org

Table 1: Examples of Substrates in Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation

Olefin SubstrateCoupling PartnerProduct TypeSelectivity
1-HexeneBenzalmalononitrilePrimary Alcoholanti-Markovnikov
α-OlefinsAzodicarboxylatesβ-Amino Alcoholanti-Markovnikov
4-Pentenoic acid(Internal Cyclization)γ-Substituted δ-LactoneRegioselective

Mechanistic Investigations of Catalytic Cycles and Active Species

The key to the catalytic activity of pyridine N-oxides in photoredox reactions is the formation of the pyridine N-oxy radical as the primary active species. acs.orgchemrxiv.org The catalytic cycle is initiated by the single-electron oxidation of the pyridine N-oxide by an excited-state photocatalyst, such as an acridinium (B8443388) salt. acs.org

Proposed Catalytic Cycle:

Photoexcitation and Oxidation: A photocatalyst (PC), upon irradiation with visible light, is excited to a highly oxidizing state (PC*). This excited photocatalyst then engages in a single-electron transfer (SET) with the pyridine N-oxide, generating the corresponding pyridine N-oxy radical and the reduced form of the photocatalyst. acs.org Stern-Volmer fluorescence quenching analysis has confirmed that the excited photocatalyst is quenched by the pyridine N-oxide rather than the olefin substrate. acs.org

Radical Addition: The electrophilic pyridine N-oxy radical undergoes a regioselective anti-Markovnikov addition to the unactivated α-olefin. chemrxiv.org This step generates a carbon-centered radical intermediate.

Intermediate Trapping: The newly formed alkyl radical is then trapped by a suitable coupling partner present in the reaction mixture.

Formation of N-alkoxypyridinium Intermediate: Mechanistic studies suggest the reaction proceeds through an N-alkoxypyridinium intermediate. chemrxiv.orgchemrxiv.org

Nucleophilic Substitution: This intermediate undergoes a subsequent nucleophilic substitution by a nucleophile, such as water, to release the final functionalized product (e.g., a primary alcohol) and regenerate the pyridine N-oxide catalyst, closing the catalytic cycle. chemrxiv.orgchemrxiv.org

This mechanism, proceeding through interwoven radical steps and a final polar substitution, accounts for the observed products and high regioselectivity of the transformation. acs.org The ability to generate the reactive N-oxy radical under mild, visible-light-mediated conditions makes this a powerful strategy for complex molecule synthesis. acs.org

Environmental Fate and Biotransformation Pathways Mechanistic Focus

Abiotic Transformation Mechanisms of Pyridine (B92270) and its Derivatives

Abiotic degradation refers to the transformation of a compound through non-biological processes, primarily chemical and photochemical reactions. researchgate.net For pyridine and its derivatives, these mechanisms play a significant role in their environmental degradation. tandfonline.com Factors such as sunlight, the chemical composition of the surrounding medium, and the presence of other reactive species influence the rate and pathway of abiotic transformation. tandfonline.comresearchgate.net

Pyridine N-oxides are known to be photochemically active. nih.govrsc.org Upon absorption of light, particularly UV radiation, the N-O bond can undergo fragmentation. rsc.org This photoinduced cleavage can generate highly reactive radical intermediates, initiating a cascade of degradation reactions. rsc.org The specific pathway can be influenced by the presence of photosensitizers and the solvent. For instance, the photocatalytic deoxygenation of pyridine N-oxides has been demonstrated using rhenium complexes, which efficiently remove the oxygen atom from the N-O bond under ambient conditions. nih.gov

The structure of the pyridine N-oxide, including the nature and position of substituents, can affect its photochemical reactivity. Electron-withdrawing or electron-donating groups on the pyridine ring can alter the electronic properties of the molecule, thereby influencing the efficiency of photoinduced processes. nih.gov In some cases, photochemical reactions can lead to the formation of electron donor-acceptor (EDA) complexes, which are key to the subsequent degradation steps. nih.govrsc.org

Biotic Degradation Mechanisms and Enzymology of Pyridines and Substituted Pyridines

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of pyridine and its derivatives from the environment. tandfonline.comnih.gov A wide variety of bacteria have been identified that can utilize these compounds as their sole source of carbon, nitrogen, and energy. nih.gov The biodegradability of pyridine derivatives is highly dependent on the type and position of substituents on the pyridine ring. tandfonline.comnih.gov Generally, compounds like pyridine carboxylic acids and hydroxypyridines are more readily degraded than alkylpyridines or halogenated pyridines. nih.gov

Numerous bacterial strains have been isolated from soil and sludge that demonstrate the ability to degrade pyridine and its substituted forms. tandfonline.com These microorganisms have evolved specific enzymatic machinery to break down the stable heterocyclic ring of pyridine.

Table 1: Examples of Microbial Strains Involved in Pyridine Degradation

Microbial Genus Specific Strain(s) Reference(s)
Arthrobacter sp. strain 68b, A. crystallopoietes nih.govasm.org
Nocardia sp. strain Z1 nih.govsemanticscholar.org
Bacillus sp. nih.gov
Paracoccus sp. asm.org
Pseudomonas P. fluorescens asm.orgsemanticscholar.org
Rhodococcus R. rhodochrous PY11 asm.orgvu.lt
Alcaligenes sp. asm.orgsemanticscholar.org
Achromobacter sp. asm.orgportlandpress.com
Agrobacterium sp. (N.C.I.B. 10413) portlandpress.comnih.gov

The initial step in the microbial degradation of the pyridine ring is its cleavage, which is a significant energetic barrier due to the ring's aromatic stability. Two primary mechanisms for this initial fission have been proposed:

Cleavage between C2 and N: This pathway has been suggested for the degradation of pyridine by Nocardia strain Z1. semanticscholar.org The cleavage results in the formation of a five-carbon intermediate, glutarate semialdehyde. nih.govsemanticscholar.org

Cleavage between C2 and C3: This mechanism is observed in the degradation of pyridine by a Bacillus species. nih.gov It leads to the formation of succinate (B1194679) semialdehyde and formate (B1220265). nih.gov In the degradation of pyridine-3,4-diol (B75182) by an Agrobacterium species, a dioxygenase enzyme mediates the cleavage between the C2 and C3 positions. nih.gov

More recent research on Arthrobacter sp. strain 68b has revealed a direct oxidative cleavage of the pyridine ring without prior hydroxylation or reduction, representing a novel pathway. nih.govasm.org

The microbial degradation of pyridine is a multi-step process, with each step catalyzed by a specific enzyme. The genetic basis for these enzymatic pathways is often found in gene clusters, such as the pyr gene cluster identified in Arthrobacter sp. nih.govasm.org

Table 2: Key Enzymes in Pyridine Degradation Pathways

Enzyme Class Specific Enzyme Example Function Reference(s)
Flavin-Dependent Monooxygenases Pyridine monooxygenase (PyrA) Catalyzes the initial oxidative cleavage of the pyridine ring. nih.govasm.orgvu.lt
Dehydrogenases (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (PyrB), Succinate semialdehyde dehydrogenase (PyrD) Oxidation of intermediate metabolites. nih.govasm.orgvu.lt
Amidohydrolases PyrC Hydrolysis of amide bonds in intermediate metabolites. nih.govasm.orgvu.lt
Dioxygenases Pyridine-3,4-diol dioxygenase Cleavage of the dihydroxypyridine ring. nih.gov

The elucidation of degradation pathways relies heavily on the identification of intermediate compounds that accumulate during the process. Various analytical techniques are employed to isolate and characterize these metabolites.

In the pathway elucidated for Arthrobacter sp. 68b, the initial cleavage of pyridine by PyrA monooxygenase results in the formation of (Z)-N-(4-oxobut-1-enyl)formamide. asm.org Subsequent enzymatic reactions convert this intermediate through several steps, ultimately leading to succinic acid, which can then enter central metabolic pathways. nih.govasm.org

In other organisms, different intermediates have been identified. For example, the degradation of 4-hydroxypyridine (B47283) by an Agrobacterium species proceeds through pyridine-3,4-diol, which is then cleaved to form 3-formiminopyruvate and subsequently 3-formylpyruvate. nih.gov The degradation of pyridine by Nocardia Z1 was found to produce glutarate semialdehyde, while a Bacillus species produced succinate semialdehyde and formate from pyridine. nih.govsemanticscholar.org Hydroxylated pyridines, such as pyridinediols, are common intermediates in the degradation of various pyridine compounds. portlandpress.com

Table 3: Common Intermediate Metabolites in Pyridine Degradation

Intermediate Metabolite Precursor Compound(s) Microbial Strain(s) Reference(s)
(Z)-N-(4-oxobut-1-enyl)formamide Pyridine Arthrobacter sp. 68b asm.org
Succinic acid semialdehyde Pyridine Bacillus sp. nih.govsemanticscholar.org
Glutarate semialdehyde Pyridine Nocardia Z1 nih.govsemanticscholar.org
Pyridine-2,5-diol 2-hydroxypyridine (B17775), 3-hydroxypyridine Achromobacter sp. portlandpress.com
Pyridine-3,4-diol 4-hydroxypyridine Agrobacterium sp. portlandpress.comnih.gov
Formate Pyridine, Pyridine-3,4-diol Bacillus sp., Agrobacterium sp. nih.govnih.gov

Synthesis and Reactivity of Advanced Pyridine, 2 1 Methylethyl , 1 Oxide Derivatives

Design and Synthesis of Functionalized Pyridine (B92270) N-Oxide Analogs for Research Purposes

The design and synthesis of functionalized analogs of Pyridine, 2-(1-methylethyl)-, 1-oxide, also known as 2-isopropylpyridine (B1293918) N-oxide, are grounded in the fundamental reactivity of the pyridine N-oxide scaffold. The parent compound is typically synthesized through the direct oxidation of 2-isopropylpyridine. This transformation can be achieved using various oxidizing agents, such as peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, and other reagents like hydrogen peroxide in acetic acid. orgsyn.orggoogle.combme.hu

The N-oxide functional group significantly alters the electronic properties of the pyridine ring, making it a versatile platform for further modification. semanticscholar.orgmdpi.com It enhances the reactivity of the heterocycle towards both electrophilic and nucleophilic reagents compared to the parent pyridine. researchgate.net The negatively charged oxygen atom can act as a nucleophilic site and enables directed C-H functionalizations, while the ring itself is activated for nucleophilic attack. thieme-connect.de

In designing functionalized analogs, the inherent reactivity of the pyridine N-oxide core is leveraged. For an unsubstituted pyridine N-oxide, functionalization is highly regioselective for the C2 and C4 positions. wikipedia.orgscripps.edu However, in this compound, the presence of the bulky isopropyl group at the C2 position introduces significant steric hindrance. This directs further substitutions primarily to the C6 and C4 positions. The N-oxide moiety plays a crucial role in directing metal catalysts to proximal C-H bonds, rendering them sufficiently acidic for oxidative addition, a key step in many C-H functionalization reactions. semanticscholar.org

Research efforts focus on introducing a wide array of functional groups to the pyridine N-oxide ring to create analogs for specific applications. These synthetic strategies allow for the creation of diverse molecular architectures. The general approaches for the synthesis of the parent N-oxide are summarized in the table below.

Oxidizing ReagentTypical SolventReaction ConditionsReference
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (B109758)0-25 °C, 20-26h google.com
Peracetic acid (40%)Neat or Acetic AcidMaintained at 85 °C during addition orgsyn.org
Hydrogen Peroxide (30%)Acetic AcidReflux, 24h google.com
Sodium Percarbonate/Rhenium catalyst-Mild conditions organic-chemistry.org
Urea-hydrogen peroxide (UHP)-Solid state organic-chemistry.org

Applications in Organic Synthesis as Versatile Reagents or Intermediates for Complex Molecule Construction

This compound and its derivatives are valuable intermediates in organic synthesis, primarily due to the enhanced and altered reactivity conferred by the N-oxide group. researchgate.net This functional group transforms the otherwise relatively inert pyridine ring into a versatile building block for constructing more complex molecules. semanticscholar.org

One of the most significant applications is its use as a substrate in transition metal-catalyzed C-H functionalization reactions. The N-oxide acts as an effective directing group, facilitating the selective activation of C-H bonds at positions that would be difficult to functionalize on the parent heterocycle. semanticscholar.org This allows for the direct introduction of aryl, alkyl, and alkenyl groups, among others.

Furthermore, the N-oxide activates the pyridine ring towards nucleophilic aromatic substitution. scripps.edu Halogenation of the ring, for instance at the 4-position, followed by substitution with various nucleophiles, provides a pathway to a wide range of substituted pyridines. The N-oxide can also participate as a 1,3-dipole in cycloaddition reactions. thieme-connect.de

A key advantage of using the N-oxide as an intermediate is that the oxygen atom can be readily removed at a later stage in the synthesis. semanticscholar.orgresearchgate.net Mild deoxygenation conditions, such as palladium-catalyzed hydrogenolysis, restore the pyridine ring, yielding the final substituted pyridine product. This "activate-functionalize-deoxygenate" strategy makes pyridine N-oxides powerful tools for synthetic chemists. semanticscholar.org

The diverse applications are summarized below:

ApplicationDescriptionKey AdvantageReference
Synthetic IntermediateServes as a more reactive precursor to substituted pyridines compared to the parent heterocycle.Enhanced reactivity towards electrophiles and nucleophiles. semanticscholar.orgresearchgate.net
Directing GroupThe N-oxide directs metal catalysts to ortho C-H bonds (C6 in this case) for functionalization.Enables regioselective C-H activation and functionalization. semanticscholar.org
Nucleophilic OxidantActs as a mild and versatile oxygen atom transfer agent in various transformations, particularly in metal-catalyzed oxidations of alkynes.The N-O bond is weak and prone to heterolytic fragmentation after nucleophilic attack by the oxygen. thieme-connect.de
Substrate for Nucleophilic SubstitutionActivates the C4 and C6 positions for attack by nucleophiles, especially after introduction of a leaving group.Facilitates the synthesis of pyridines with diverse substitution patterns. wikipedia.orgscripps.edu
Dipolar Cycloaddition ReagentCan react as a 1,3-dipole with electron-deficient alkenes or other dipolarophiles.Provides a route to complex, fused heterocyclic systems. thieme-connect.de

Derivatization Strategies for Tailored Reactivity and Specific Research Applications

A variety of derivatization strategies have been developed for pyridine N-oxides, allowing for the introduction of diverse functional groups to tailor the molecule's properties for specific research needs. For this compound, these reactions are expected to occur primarily at the C6 and C4 positions due to the steric hindrance at C2.

Carbon-Carbon Bond Formation:

Palladium-Catalyzed Direct Arylation: This method allows for the formation of C-C bonds by coupling the pyridine N-oxide core with aryl halides or triflates. Fagnou and others have shown that palladium catalysts can effectively mediate the direct arylation of pyridine N-oxides with high regioselectivity for the C2 position. semanticscholar.orgresearchgate.net For a 2-substituted substrate, this reactivity is anticipated to be redirected to the C6 position.

Palladium-Catalyzed Alkenylation: Similar to arylation, C-H activation strategies can be employed to introduce alkenyl groups onto the pyridine N-oxide ring using olefins as coupling partners. researchgate.net The N-oxide facilitates the palladium-mediated C-H bond activation. semanticscholar.org

Cyanation: The introduction of a cyano group can be achieved through various methods, providing a versatile chemical handle for further transformations. researchgate.net

Carbon-Nitrogen Bond Formation:

Direct Amination: Several one-pot procedures have been developed for the conversion of pyridine N-oxides to 2-aminopyridines. These methods often involve activation of the N-oxide followed by nucleophilic attack by an amine. Reagents such as tosyl chloride (TsCl) or triflic anhydride (B1165640) (Tf₂O) in the presence of an amine, or phosphonium (B103445) salts like PyBroP, are effective for this transformation. nih.govumich.edu Given the C2-isopropyl substituent, these reactions would likely yield the 6-amino derivative.

The following table details several key derivatization strategies applicable to the pyridine N-oxide scaffold.

Reaction TypeTypical ReagentsProduct TypeCommentsReference
Direct ArylationAryl bromides or triflates, Pd catalyst (e.g., Pd(OAc)₂), ligand, base (e.g., NaOt-Bu)Aryl-substituted Pyridine N-oxideC-H activation directed by the N-oxide, expected at C6. semanticscholar.orgresearchgate.net
AlkenylationOlefins, Pd catalystAlkenyl-substituted Pyridine N-oxideOxidative protocol via C-H activation. semanticscholar.orgresearchgate.net
AminationTs₂O, t-BuNH₂ then TFA; or PyBroP, amine nucleophileAmino-substituted Pyridine N-oxideProvides a route to aminopyridines, expected at C6. semanticscholar.orgumich.edu
Reaction with IsocyanidesIsocyanide, TMSOTf, then mild acid hydrolysisAmino-substituted PyridineA method to synthesize 2-aminopyridines from the N-oxide. nih.gov
ChlorinationPhosphorus oxychloride (POCl₃)Chloro-substituted PyridineTypically yields a mixture of 2- and 4-chloropyridines after deoxygenation. wikipedia.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Pyridine, 2-(1-methylethyl)-, 1-oxide, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : A key approach involves alkylation of pyridine 1-oxides using strong alkylating agents. For example, methyl fluorosulfonate reacts with pyridine 1-oxides to generate 1-alkoxypyridinium salts, which can undergo cyanide substitution to introduce nitrile groups at specific positions (e.g., 2- and 6-positions) . Adjusting reaction conditions (e.g., solvent polarity, temperature) can alter regioselectivity. For instance, using organolithium reagents (e.g., i-BuLi) at low temperatures (−65°C) in ether promotes selective substitution at the 2-position, while higher temperatures or polar solvents may favor multi-site alkylation .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in Pyridine N-oxide derivatives?

  • Methodological Answer :

  • 1H NMR : Chemical shifts for N-oxide protons (e.g., δ ~10.0 ppm for CNO groups) and splitting patterns of aromatic protons help confirm substitution patterns .
  • IR : Characteristic N-O stretching vibrations (~1250–1350 cm⁻¹) distinguish N-oxides from parent pyridines .
  • X-ray crystallography : Used to unambiguously confirm regiochemistry in complex cases, such as distinguishing 2- vs. 6-substituted products .

Q. What safety precautions are critical when handling pyridine N-oxides in laboratory settings?

  • Methodological Answer : Pyridine N-oxides may form peroxides under oxidative conditions. Follow protocols for peroxide-forming chemicals, including regular testing (e.g., KI/starch paper) and stabilization with inhibitors like BHT . Use inert atmospheres for long-term storage and avoid exposure to light or heat .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of this compound in metal coordination chemistry?

  • Methodological Answer : The isopropyl group introduces steric hindrance, which can limit ligand denticity. For example, in lanthanide complexes, bulky substituents reduce coordination sites, favoring monodentate over tridentate binding. Computational modeling (e.g., molecular mechanics) predicts steric clashes and optimizes ligand design . Experimental validation via single-crystal X-ray diffraction of complexes (e.g., [Eu(7)(NO₃)₂(EtOAc)₀.₅(H₂O)₀.₅]) confirms binding modes .

Q. What strategies address contradictory data in regioselective functionalization of pyridine N-oxides?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). For example:

  • Kinetic control : Low-temperature reactions with i-BuLi favor 2-substitution due to faster lithiation at the less hindered position .
  • Thermodynamic control : Prolonged heating in polar solvents (e.g., DMF) may drive equilibration toward more stable 3- or 4-substituted products .
  • Resolution : Use time-resolved spectroscopy (e.g., in-situ IR) to monitor intermediate formation and optimize quenching times .

Q. Can this compound serve as a fluorescent polarity probe, and how does its photophysics compare to carbazole-based analogs?

  • Methodological Answer : Pyridine N-oxides exhibit solvent-dependent fluorescence due to large excited-state dipole moments. For example, carbazole-pyridine N-oxide hybrids (e.g., CPPNO) show red-shifted emission in polar solvents (Δλ ~50 nm in DMSO vs. hexane) . Compare with this compound by measuring Stokes shifts and quantum yields in solvents of varying polarity (e.g., using Kamlet-Taft parameters).

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